

A Guide to the Spectroscopic Characterization of 3,5-Dinitrosalicylaldehyde

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Compound of Interest

Compound Name: 3,5-Dinitrosalicylaldehyde

Cat. No.: B1217618

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Introduction

3,5-Dinitrosalicylaldehyde, also known as 2-hydroxy-3,5-dinitrobenzaldehyde, is a pivotal intermediate in synthetic organic chemistry.^{[1][2][3]} With the molecular formula C₇H₄N₂O₆ and a molecular weight of 212.12 g/mol, this pale yellow crystalline solid serves as a versatile building block for a variety of more complex molecules.^[4] Its applications are extensive, ranging from the preparation of sophisticated salicyldimine ligands and chiral Schiff base complexes for catalysis to the synthesis of 3-hydroxycoumarins and chromogenic substrates for enzyme assays.^[5]

Given its foundational role, unambiguous structural confirmation is paramount for researchers in synthetic chemistry and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a detailed molecular fingerprint. This guide offers an in-depth analysis of the spectroscopic data for **3,5-Dinitrosalicylaldehyde**, presenting not just the data itself, but the underlying principles and experimental causality that inform its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3,5-Dinitrosalicylaldehyde**, both ¹H and ¹³C NMR provide definitive evidence of its structure. The strong electron-withdrawing nature of the two nitro groups (-NO₂) and the aldehyde group (-CHO) profoundly influences the chemical environment of the aromatic protons and carbons, leading to characteristic downfield shifts.

Molecular Structure and NMR Assignments

To facilitate the discussion of NMR data, the atoms of **3,5-Dinitrosalicylaldehyde** are numbered as shown below. This numbering scheme will be used for the assignment of specific signals in the spectra.

Caption: Numbering scheme for **3,5-Dinitrosalicylaldehyde**.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by four distinct signals in the downfield region, a direct consequence of the deshielding effects of the aromatic ring and its electron-withdrawing substituents.

Table 1: Predicted ¹H NMR Data for **3,5-Dinitrosalicylaldehyde**

| Assigned Proton | Predicted Chemical Shift (δ , ppm) | Multiplicity | Notes |
|--------------------|--|-----------------|--|
| H (Phenolic, -OH) | > 11.5 | Singlet (broad) | Highly deshielded due to strong intramolecular H-bonding with the aldehyde carbonyl and electron withdrawal. |
| H (Aldehyde, -CHO) | 9.9 - 10.5 | Singlet | Characteristic region for aldehyde protons. |
| H6 | 8.8 - 9.2 | Doublet (d) | Significantly downfield due to ortho/para positioning relative to nitro groups. |
| H4 | 8.6 - 9.0 | Doublet (d) | Downfield shift due to ortho positioning to a nitro group. |

Note: Data is predicted based on established chemical shift principles for a sample in CDCl_3 .^[6]
Actual values may vary based on solvent and concentration.

Interpretation:

- Phenolic Proton (-OH): The most downfield signal is assigned to the hydroxyl proton. Its significant deshielding beyond 11.5 ppm is a classic indicator of strong intramolecular hydrogen bonding to the adjacent carbonyl oxygen. This interaction restricts its rotation and places it in a deshielding environment.
- Aldehyde Proton (-CHO): The singlet in the 9.9-10.5 ppm range is unequivocally assigned to the aldehyde proton. This is a standard chemical shift region for this functional group.
- Aromatic Protons (H4, H6): The two remaining signals belong to the aromatic protons. Both are observed at very high chemical shifts due to the powerful cumulative electron-withdrawing effect of the two nitro groups and the aldehyde group. H6 is typically slightly more deshielded than H4 due to being para to one nitro group and ortho to another. They appear as doublets due to meta-coupling (^4JHH), although this coupling is often small (~2-3 Hz) and may cause the signals to appear as sharp singlets depending on instrument resolution.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides complementary information, confirming the presence of seven distinct carbon environments.

Table 2: Predicted ^{13}C NMR Data for **3,5-Dinitrosalicylaldehyde**

| Assigned Carbon | Predicted Chemical Shift (δ , ppm) | Notes |
|-----------------------------|---|---|
| C7 (Aldehyde, C=O) | 188 - 192 | Carbonyl carbon, highly deshielded. |
| C2 (C-OH) | 160 - 164 | Aromatic carbon attached to the hydroxyl group. |
| C3, C5 (C-NO ₂) | 145 - 155 | Aromatic carbons attached to nitro groups. |
| C1 | 138 - 142 | Quaternary aromatic carbon. |
| C6 | 128 - 132 | Aromatic carbon bearing a proton. |
| C4 | 124 - 128 | Aromatic carbon bearing a proton. |

Note: Data is predicted based on established principles. Specific experimental data has been noted but is not publicly detailed.[\[1\]](#)

Interpretation: The chemical shifts are consistent with the proposed structure. The aldehyde carbonyl carbon (C7) is the most deshielded, appearing around 190 ppm. The carbon attached to the phenolic oxygen (C2) is also significantly downfield. The carbons directly bonded to the strongly electron-withdrawing nitro groups (C3 and C5) are found in the 145-155 ppm range, while the protonated aromatic carbons (C4 and C6) appear at higher field.

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducibility and accuracy of the acquired data.



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Caption: Standard workflow for NMR spectroscopic analysis.

- Sample Preparation: Accurately weigh 5-10 mg of **3,5-Dinitrosalicylaldehyde**. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3), in a clean, dry vial.[6] Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" using the deuterium signal from the solvent. The probe is tuned to the appropriate frequencies for ^1H and ^{13}C , and the magnetic field is shimmed to optimize its homogeneity, which maximizes spectral resolution.
- Data Acquisition: Acquire the ^1H spectrum, followed by the broadband proton-decoupled ^{13}C spectrum. Standard pulse programs are used for both experiments.
- Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced relative to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of **3,5-Dinitrosalicylaldehyde** displays characteristic absorption bands for its hydroxyl, aldehyde, and nitro groups.

Table 3: Key IR Absorption Bands for **3,5-Dinitrosalicylaldehyde**

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group | Intensity |
|-----------------------------------|---------------------------|---------------------------|---------------|
| 3200 - 3400 | O-H Stretch | Phenolic -OH | Broad, Medium |
| ~2850, ~2750 | C-H Stretch | Aldehyde (-CHO) | Medium, Sharp |
| ~1680 | C=O Stretch | Aldehyde (-CHO) | Strong, Sharp |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1530 | N-O Asymmetric Stretch | Nitro (-NO ₂) | Very Strong |
| ~1350 | N-O Symmetric Stretch | Nitro (-NO ₂) | Very Strong |

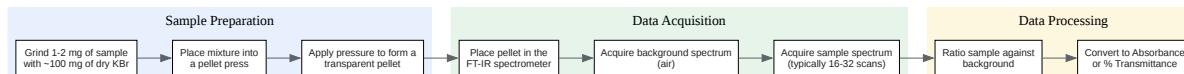
Note: Data is compiled from typical IR ranges and data for related compounds.[\[8\]](#)[\[9\]](#) Spectra are often recorded using a KBr pellet.[\[1\]](#)

Interpretation:

- O-H Region: A broad absorption band centered around 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. The broadness is due to the intramolecular hydrogen bonding.
- C-H Region: Two medium-intensity peaks are expected around 2850 and 2750 cm⁻¹. This pair of bands is a hallmark of the C-H stretch in an aldehyde group (Fermi resonance).
- Carbonyl Region: A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde. Its frequency is slightly lowered from a typical aromatic aldehyde (~1700 cm⁻¹) due to the intramolecular hydrogen bond which weakens the C=O double bond.
- Nitro Group Region: The most intense and defining peaks in the spectrum are the N-O stretches of the two nitro groups. A very strong band around 1530 cm⁻¹ is assigned to the asymmetric stretch, and another very strong band around 1350 cm⁻¹ is assigned to the symmetric stretch. The presence of both strong absorptions is definitive proof of the nitro groups.

- Aromatic Region: Absorptions for the aromatic C=C stretching vibrations are visible around 1600 and 1470 cm⁻¹.

Experimental Protocol: FT-IR Analysis (KBr Pellet)



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Caption: Standard workflow for FT-IR spectroscopic analysis.

- Sample Preparation: Grind 1-2 mg of **3,5-Dinitrosalicylaldehyde** with approximately 100 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press die and apply several tons of pressure to form a thin, transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, run a background scan to measure the spectrum of the ambient atmosphere. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to remove contributions from atmospheric CO₂ and water vapor, yielding the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic ring in **3,5-Dinitrosalicylaldehyde**, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one.

The presence of the aldehyde, hydroxyl, and nitro groups extends the conjugation and influences the absorption wavelengths.

Table 4: Expected UV-Vis Absorption Data for **3,5-Dinitrosalicylaldehyde** in Ethanol

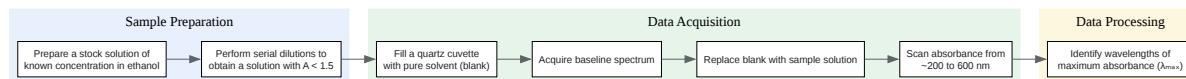
| Expected λ_{\max} (nm) | Molar Absorptivity (ϵ) | Electronic Transition | Chromophore |
|--------------------------------|---|-------------------------|-----------------------|
| ~340 - 360 | Low ($\epsilon < 1,000$) | $n \rightarrow \pi$ | C=O, -NO ₂ |
| ~280 - 310 | Moderate ($\epsilon \approx 1,000$ -5,000) | $\pi \rightarrow \pi$ | Benzoid |
| ~240 - 260 | High ($\epsilon > 10,000$) | $\pi \rightarrow \pi^*$ | Nitro-aromatic system |

Note: Data is estimated based on analysis of related nitrobenzaldehyde compounds.[6][10][11] The exact λ_{\max} and ϵ values are highly dependent on the solvent.

Interpretation: The UV-Vis spectrum is expected to show multiple absorption bands.

- $n \rightarrow \pi$ Transitions:^{*} A weak absorption band is expected at longer wavelengths (~350 nm). This corresponds to the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and nitro groups) to an anti-bonding π^* orbital. These transitions are typically of low intensity.[6][10]
- $\pi \rightarrow \pi$ Transitions:^{*} More intense absorptions occur at shorter wavelengths. The band around 300 nm can be attributed to electronic transitions within the substituted benzene ring itself. A much stronger band is expected near 250 nm, arising from a $\pi \rightarrow \pi^*$ transition involving the entire conjugated system, significantly influenced by the nitro groups.[6][10]

Experimental Protocol: UV-Vis Analysis



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Caption: Standard workflow for UV-Vis spectroscopic analysis.

- Sample Preparation: Prepare a stock solution of **3,5-Dinitrosalicylaldehyde** of a precise concentration (e.g., 1 mg in 100 mL) in a UV-grade solvent such as ethanol. From this stock, prepare a dilution that gives a maximum absorbance reading between 0.5 and 1.5 to ensure adherence to the Beer-Lambert law.
- Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
- Baseline Correction: Place the blank cuvette in the sample and reference beams and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-600 nm).
- Sample Measurement: Replace the blank in the sample beam with the sample cuvette and acquire the absorption spectrum. The instrument software will automatically subtract the baseline and plot absorbance versus wavelength. The wavelengths of maximum absorbance (λ_{\max}) are then identified from the spectrum.

Conclusion

The spectroscopic profile of **3,5-Dinitrosalicylaldehyde** is distinct and well-defined by the combination of its functional groups. ^1H and ^{13}C NMR spectroscopy confirm the precise arrangement of protons and carbons in the highly deshielded aromatic system. FT-IR spectroscopy provides unambiguous evidence for the key hydroxyl, aldehyde, and, most prominently, the dual nitro functionalities. Finally, UV-Vis spectroscopy reveals the electronic transitions characteristic of its extended conjugated system. Together, these techniques provide a robust and comprehensive analytical toolkit for the unequivocal identification and quality assessment of this important chemical intermediate, ensuring its integrity for use in research and development.

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References

- 1. 3,5-Dinitrosalicylaldehyde | C7H4N2O6 | CID 75571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-hydroxy-3,5-dinitrobenzaldehyde [stenutz.eu]
- 3. Benzaldehyde, 2-hydroxy-3,5-dinitro- | SIELC Technologies [sielc.com]
- 4. B20424.03 [thermofisher.com]
- 5. 3,5-DINITROSALICYLALDEHYDE | 2460-59-5 [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. oatext.com [oatext.com]
- 9. Benzoic acid, 2-hydroxy-3,5-dinitro- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3,5-Dinitrosalicylaldehyde [webbook.nist.gov]
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